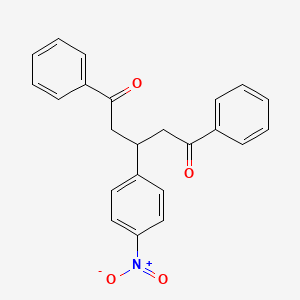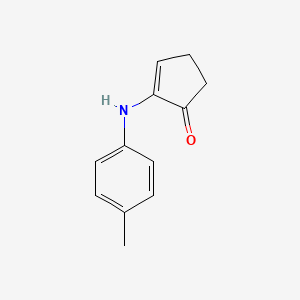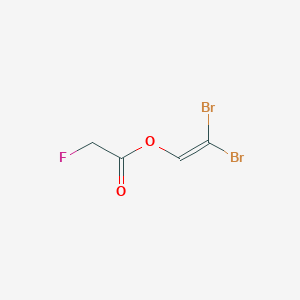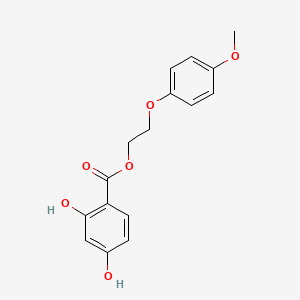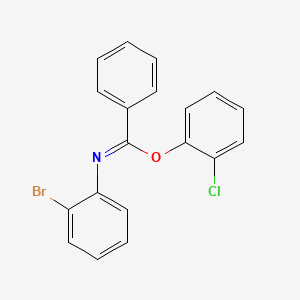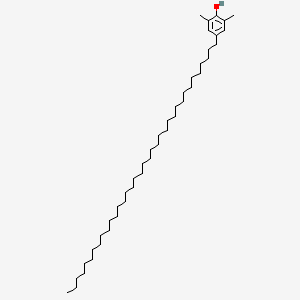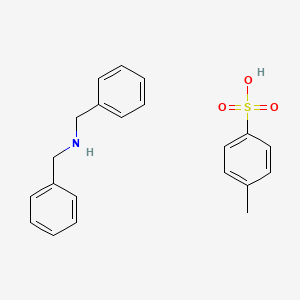
9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a xanthene core with four acetate groups attached.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate typically involves the reaction of xanthene derivatives with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different properties and applications.
Substitution: The acetate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
科学的研究の応用
Chemistry: In chemistry, 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is used as a precursor for the synthesis of various xanthene derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, making it useful for imaging and diagnostic applications.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These compounds may have applications in drug development and disease treatment.
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate involves its interaction with specific molecular targets. The xanthene core can interact with proteins and enzymes, affecting their function and activity. The acetate groups may also play a role in modulating the compound’s reactivity and interactions.
Molecular Targets and Pathways:
Proteins: The compound can bind to proteins, altering their structure and function.
Enzymes: It may inhibit or activate enzymes, affecting metabolic pathways.
Cellular Pathways: The compound can influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
- 9-oxo-9H-xanthene-1,3,6,8-tetrayl tetraacetate
- 9-oxo-9H-xanthene-1,3,6,7-tetrayl tetraacetate
- methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
Uniqueness: 9-oxo-9H-xanthene-3,4,5,6-tetrayl tetraacetate is unique due to its specific arrangement of acetate groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
特性
CAS番号 |
110144-76-8 |
|---|---|
分子式 |
C21H16O10 |
分子量 |
428.3 g/mol |
IUPAC名 |
(4,5,6-triacetyloxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C21H16O10/c1-9(22)27-15-7-5-13-17(26)14-6-8-16(28-10(2)23)21(30-12(4)25)19(14)31-18(13)20(15)29-11(3)24/h5-8H,1-4H3 |
InChIキー |
GTOUZRBAQUHKJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)

![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
